molecular formula C10H17NO4 B3110143 Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- CAS No. 178481-32-8

Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-

Cat. No.: B3110143
CAS No.: 178481-32-8
M. Wt: 215.25 g/mol
InChI Key: JSBBHUZCMWGHPR-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- is a compound with the molecular formula C10H16N2O4. It is a derivative of hexanoic acid, where the amino group is modified with a propenyloxycarbonyl group. This compound is known for its applications in bioconjugation and click chemistry due to the presence of an alkyne group, which allows for bioorthogonal reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- typically involves the reaction of hexanoic acid with propargyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- involves its ability to participate in bioorthogonal reactions. The alkyne group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- is unique due to its specific structure that combines the properties of hexanoic acid with an alkyne-functionalized amino group. This combination allows for versatile applications in various fields, particularly in bioconjugation and click chemistry .

Properties

IUPAC Name

6-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-8-15-10(14)11-7-5-3-4-6-9(12)13/h2H,1,3-8H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBBHUZCMWGHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733948
Record name 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178481-32-8
Record name 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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